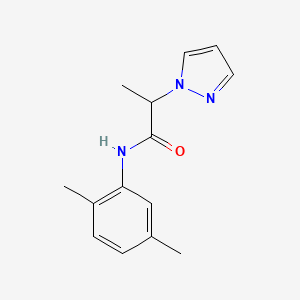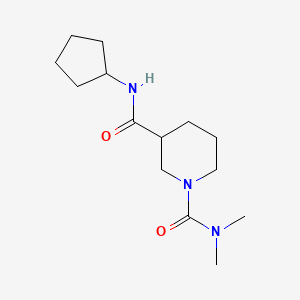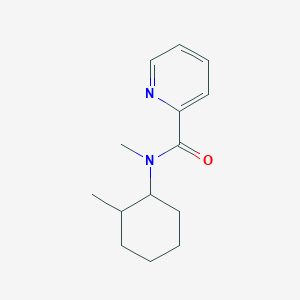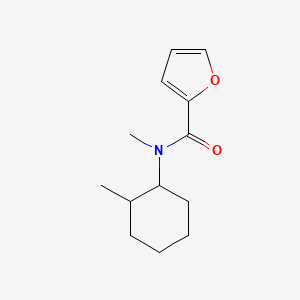
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one, also known as DHIQCP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and movement. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of neurological disorders. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to improve cognitive function and motor behavior in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain and central nervous system. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to have low toxicity and few side effects in animal models. However, one limitation of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for research involving 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on the development of more efficient synthesis methods for 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one and the optimization of its pharmacological properties. Finally, future research could investigate the potential use of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in combination with other therapeutic agents for the treatment of neurological disorders.
Conclusion
In conclusion, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one involves the reaction of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid with 1-propan-2-ylamine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties in animal models. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)19-11-15(9-16(19)20)17(21)18-8-7-13-5-3-4-6-14(13)10-18/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXVADWVSSPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)

![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)


![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)